AMG-222 tosylate belongs to the class of organic compounds known as dibenzocycloheptenes. These compounds are characterized by their unique bicyclic structures that include two benzene rings connected by a cycloheptene ring. The compound's molecular formula is , with a molecular weight of approximately 597.724 g/mol . It is currently classified as investigational, indicating that it is still undergoing clinical trials to assess its efficacy and safety.
The molecular structure of AMG-222 tosylate can be described using its IUPAC name: 2-[(2S)-2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)propyl]-N6,N6,N13,N13-tetramethyl-2-(2H-1,2,3,4-tetrazol-5-yl)tricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaene-6,13-dicarboxamide. This complex structure includes multiple functional groups such as amides and tetrazoles, contributing to its biological activity .
Key structural data includes:
AMG-222 tosylate participates in various chemical reactions typical for small molecules with functional groups such as amides and cyclic structures. Common reactions include:
These reactions can lead to modifications that enhance or alter the compound's pharmacological properties.
The mechanism of action for AMG-222 tosylate primarily involves the inhibition of Dipeptidyl Peptidase IV. By inhibiting this enzyme, AMG-222 increases the levels of GLP-1 in circulation, which subsequently enhances insulin secretion from pancreatic beta cells while suppressing glucagon release. This dual action helps regulate blood glucose levels effectively .
The inhibition process can be summarized as follows:
AMG-222 tosylate exhibits several notable physical and chemical properties:
Additional analyses such as thermal stability and hygroscopicity are crucial for understanding the compound's behavior under different environmental conditions .
AMG-222 tosylate is primarily explored for its potential therapeutic applications in treating type II diabetes through its action as a Dipeptidyl Peptidase IV inhibitor. Its ability to enhance insulin secretion while mitigating hypoglycemic risks positions it as a promising candidate in diabetes management strategies . Further research may uncover additional applications in metabolic disorders or related fields based on its mechanism of action.
AMG-222 tosylate (C₃₉H₄₇N₉O₆S; MW 769.92 g/mol) is the p-toluenesulfonate salt form of AMG-222, a dipeptidyl peptidase IV (DPP-IV) inhibitor developed for type 2 diabetes [2]. The parent compound, AMG-222, is a hydrophilic zwitterion featuring:
Table 1: Molecular Identity of AMG-222 Tosylate
Property | Value |
---|---|
CAS Number | 1163719-08-1 |
Molecular Formula | C₃₉H₄₇N₉O₆S |
Molecular Weight | 769.92 g/mol |
Ionization Form | p-Toluenesulfonate salt |
Therapeutic Class | DPP-IV Inhibitor |
Single-crystal X-ray diffraction reveals that AMG-222 tosylate adopts a monoclinic lattice with space group P2₁, containing two crystallographically independent AMG-222 cations and two tosylate anions. Key structural features include:
The salt formation fundamentally alters solid-state behavior:
Table 2: Free Base vs. Tosylate Structural Properties
Property | AMG-222 Zwitterion | AMG-222 Tosylate |
---|---|---|
Crystal System | Monoclinic (P2₁) | Monoclinic (P2₁) |
Hydration | Pentahydrate (channel-type) | Variable (non-stoichiometric) |
Degradation | Cyclization (1.7% @ 40°C/75% RH) | Suppressed cyclization |
Key Stability Risk | Amorphous phase formation | Oxidative degradation |
The zwitterion’s dehydrated hydrate phase is highly reactive, enabling intramolecular cyclization to form iminoketopiperazine. This occurs when dehydration collapses the channel structure, increasing molecular mobility [1]. In contrast, the tosylate salt’s rigid ionic lattice and absence of labile water channels prevent conformational flexibility required for cyclization. However, oxidation remains a degradation pathway under stressed conditions [1].
AMG-222 contains two chiral centers:
SMILES Notation:
CC1=CC=C(S(=O)(=O)[O-])C=C1.CC(NCC(C2=CC=C(C3=C4C=C(C=C4CC(C5=CC=C(C(N6CC(CC6)C#N)=O)CC3)C(C7=NN=NN7)=O)=O)C8CCCN8
InChI Key:
UNXDYVIJYGIIQY-UHFFFAOYSA-N (Representative; exact key requires full stereochemistry)
Validation:
Table 3: Computational Descriptors
Descriptor Type | Value |
---|---|
Canonical SMILES | Contains chiral centers (unspecified stereochemistry) and ionic bonding |
InChI | Includes protonation state, connectivity, and stereocenters |
Validation Method | X-ray diffraction, TGA, solid-state NMR |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7